molecular formula C13H22N2O3S B12294201 N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide

N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B12294201
M. Wt: 286.39 g/mol
InChI Key: MPAJBNPHILJRRI-UHFFFAOYSA-N
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Description

N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide is a compound with the molecular formula C13H22N2O3S and a molecular weight of 286.39 g/mol. It is a yellow solid that is useful in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(3-hydroxypropylamino)propan-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide: Similar in structure but with different functional groups.

    N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Another compound with similar structural features.

Uniqueness

N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-11-4-6-13(7-5-11)19(17,18)15-12(2)10-14-8-3-9-16/h4-7,12,14-16H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJBNPHILJRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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